Docetaxel Metabolite M4

説明

BenchChem offers high-quality Docetaxel Metabolite M4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docetaxel Metabolite M4 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

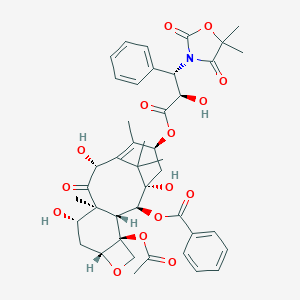

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFVRAJNWWNDL-AYORVWLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578107 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157067-34-0 |

Source

|

| Record name | RPR-104943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RPR-104943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Docetaxel Metabolite M4 Formation Pathway & Analysis

[1]

Executive Summary

This technical guide details the formation, structural characterization, and analytical detection of Metabolite M4 (CAS 157067-34-0), a major downstream metabolic product of the antineoplastic agent docetaxel.[1] Unlike the primary metabolite M2 (hydroxydocetaxel), M4 represents a terminal oxidation product characterized by a stable oxazolidinedione ring structure.[1] Understanding the M4 pathway is critical for drug-drug interaction (DDI) studies, as its formation is exclusively mediated by the CYP3A subfamily (CYP3A4/5), serving as a specific biomarker for hepatic CYP3A activity in clinical pharmacokinetics.[1]

Chemical Characterization of Metabolite M4

Metabolite M4 is chemically distinct from its precursors due to the cyclization and double oxidation of the tert-butyl ester side chain.[1]

| Feature | Specification |

| Common Name | Docetaxel Metabolite M4 |

| Chemical Class | Taxane Oxazolidinedione |

| CAS Number | 157067-34-0 |

| Molecular Formula | C43H49NO15 |

| Molecular Weight | 819.85 g/mol |

| Key Structural Modification | Conversion of the tert-butoxycarbonylamino side chain into a 5,5-dimethyl-2,4-dioxooxazolidin-3-yl ring.[1] |

| Solubility | Low water solubility; soluble in DMSO, Methanol, Acetonitrile. |

Structural Insight: The transition from the linear tert-butyl carbamate (in parent docetaxel) to the cyclic oxazolidinedione (in M4) significantly alters the molecule's polarity and tubulin-binding affinity, rendering M4 pharmacologically inactive compared to the parent drug.[1]

The Metabolic Pathway: Mechanism of Action

The formation of M4 is a sequential oxidative process primarily occurring in the liver. It is not a direct metabolite of docetaxel but rather a secondary product derived from the instability of the primary metabolite M2.[1]

Pathway Stages[1]

-

Phase I Hydroxylation (Formation of M2):

-

Oxidation to Aldehyde:

-

Cyclization (Formation of M1 & M3):

-

Terminal Oxidation (Formation of M4):

Pathway Visualization

The following diagram illustrates the sequential oxidation and cyclization steps.

Caption: Sequential oxidative pathway of docetaxel to metabolite M4 via CYP3A4/5-mediated hydroxylation and cyclization.[1][2][4]

Experimental Protocol: In Vitro Synthesis & Detection

To study M4 formation or validate CYP3A4 activity, the following self-validating protocol is recommended. This workflow utilizes Human Liver Microsomes (HLM) and LC-MS/MS for specific detection.[1]

Reagents & Preparation

-

Substrate: Docetaxel (10 mM stock in DMSO).[1]

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (Paclitaxel).[1]

Incubation Workflow

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Docetaxel (final conc. 10 µM) in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

-

Why? Ensures temperature equilibrium and substrate binding before reaction initiation.[1]

-

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Incubation: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, and 60 minutes. M4 appears later than M2; a 60-minute incubation is optimal for M4 accumulation.[1]

-

-

Termination: Add an equal volume of Stop Solution (Ice-cold ACN) to quench the reaction.

-

Extraction: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.

LC-MS/MS Analytical Conditions

This method separates the diastereomers (M1/M3) from the terminal M4 product.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 30% B; 1-6 min: Linear ramp to 90% B; 6-7 min: Hold 90% B. |

| MS Mode | Positive Electrospray Ionization (+ESI), MRM Mode |

| Docetaxel Transition | m/z 808.4 → 527.2 |

| M4 Transition | m/z 820.3 → 298.1 (Side chain fragment) or 527.2 (Taxane core) |

Note: M4 has a molecular weight of ~819.[1]8. The protonated ion [M+H]+ is expected at m/z ~820-821.[1] Verify exact mass based on specific instrument calibration.

Clinical & Toxicological Implications

-

Activity: M4 is considered pharmacologically inactive.[1] Its formation represents a detoxification pathway.[1]

-

Biomarker Utility: Because the entire cascade is initiated by CYP3A4/5, the ratio of (M1+M3+M4) to parent Docetaxel in plasma is a robust in vivo phenotyping probe for CYP3A activity.[1]

-

Drug Interactions: Strong CYP3A4 inhibitors (e.g., Ketoconazole, Ritonavir) almost completely abolish the formation of M2, and consequently M4, leading to a 2.2-fold increase in Docetaxel exposure and higher toxicity risk (neutropenia).[1] Conversely, CYP3A4 inducers (e.g., Rifampin) accelerate M4 formation, reducing efficacy.[1]

References

-

Hendrikx, J.J.M.A., et al. (2013).[1][3] "Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

Marre, F., et al. (1996).[1][3] "Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans."[1][3][5][6] Cancer Research.[1][3] Link

-

Shou, M., et al. (1998).[1][3] "Role of human cytochrome P450 3A4 and 3A5 in the metabolism of taxotere and its derivatives." Pharmacogenetics. Link

-

DrugBank Online. (2024).[1] "Docetaxel: Metabolism & Pharmacology."[1][5][6][7] DrugBank.[1][2] Link[1]

-

PubChem. (2024).[1][2] "Docetaxel Metabolite M4 (Compound)."[1][8] National Library of Medicine.[1] Link

Sources

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

Technical Guide: CYP3A4/5-Mediated Metabolism of Docetaxel to Metabolite M4

This guide details the biochemical and experimental framework for studying the CYP3A4/5-mediated metabolism of docetaxel, focusing specifically on the formation of the M4 metabolite.

Executive Summary

Docetaxel is a taxane-class antineoplastic agent widely used in the treatment of breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1] Its elimination is primarily hepatic, mediated by the cytochrome P450 (CYP) system.[1][2] Specifically, CYP3A4 and CYP3A5 catalyze the oxidative metabolism of docetaxel into four major metabolites: M1, M2, M3, and M4.[3] Among these, M4 represents a downstream oxidation product formed via a cascade of hydroxylation and cyclization events. Understanding the formation of M4 is critical for drug-drug interaction (DDI) studies, as it serves as a marker for CYP3A4/5 activity and clearance variability. This guide provides a mechanistic breakdown of the pathway and a validated experimental protocol for its assessment in vitro.

Mechanistic Biochemistry

The Metabolic Cascade

The metabolism of docetaxel is a sequential oxidative process restricted to the tert-butyl ester group of the C13 side chain. The parent drug is pharmacologically active, whereas the resulting metabolites (M1–M4) are largely inactive, highlighting this pathway as a detoxification route.

-

Primary Hydroxylation (Formation of M2): The initial step involves the hydroxylation of a methyl group on the tert-butyl carbamate side chain. This reaction is catalyzed by CYP3A4 and, to a lesser extent, CYP3A5.[3] The product is M2 (hydroxy-docetaxel), which is often the most abundant intermediate in microsomal incubations.

-

Cyclization (Formation of M1/M3): The alcohol group of M2 undergoes further oxidation to an unstable aldehyde intermediate.[3] This aldehyde spontaneously cyclizes to form two stereoisomeric hydroxyoxazolidinones, designated as M1 and M3 .

-

Secondary Oxidation (Formation of M4): M4 is formed through the subsequent oxidation of the M1/M3 intermediates.[3] Chemically, M4 is identified as an oxazolidinedione derivative (specifically containing a 5,5-dimethyl-2,4-dioxooxazolidin-3-yl moiety).

Enzymology: CYP3A4 vs. CYP3A5

-

CYP3A4: The dominant catalyst. In human liver microsomes (HLM), CYP3A4 activity correlates strongly with docetaxel clearance. Inhibition of CYP3A4 (e.g., by ketoconazole) reduces clearance by ~50%.

-

CYP3A5: Contributes to the pathway but with lower intrinsic clearance compared to CYP3A4. However, in individuals who are CYP3A5 "expressers" (carrying the CYP3A5*1 allele), this enzyme can contribute significantly to inter-individual variability.

Pathway Visualization

The following diagram illustrates the sequential oxidation of Docetaxel to M4.

Figure 1: Sequential metabolic pathway of Docetaxel to M4 mediated by CYP3A4/5.[1][2][3][4][7][8][9][10][11][12][13][14]

Experimental Protocols

This protocol describes the in vitro generation and detection of M4 using Human Liver Microsomes (HLM). This system is self-validating through the use of specific inhibitors (e.g., ketoconazole) and time-dependent controls.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Substrate: Docetaxel (anhydrous), 10 mM stock in DMSO.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Quenching Agent: Acetonitrile (ACN) or Ethyl Acetate containing Internal Standard (Paclitaxel).

Incubation Workflow

-

Preparation: Thaw HLMs on ice. Prepare a master mix of Phosphate Buffer and NADPH regenerating system.

-

Pre-incubation:

-

Aliquot microsomes into reaction tubes (Final protein conc: 0.5 mg/mL).

-

Add Docetaxel working solution (Final conc: 10 µM, <1% DMSO).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 10, 20, 30, 45, 60 minutes.

-

-

Termination: Stop reaction by adding ice-cold Acetonitrile (1:3 v/v ratio) containing Paclitaxel (Internal Standard).

-

Extraction: Vortex for 30 seconds, centrifuge at 13,000 x g for 10 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)

Quantification requires a specific mass spectrometry method due to the polarity differences between parent and metabolites.

| Parameter | Setting |

| Instrument | Triple Quadrupole LC-MS/MS (e.g., Sciex API 4000 or Thermo TSQ) |

| Ionization | ESI Positive Mode |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20% B to 90% B over 5 min |

| Docetaxel Transition | m/z 808.4 → 226.1 (or 527.[15]2) |

| M4 Transition | m/z 820.9 → Product ions (Method development required using M4 standard) |

| Internal Std (Paclitaxel) | m/z 854.3 → 286.1 |

Note: If authentic M4 standards are unavailable, relative quantification can be performed using the parent drug's response factor, though correction factors are recommended due to ionization differences.

Kinetic Analysis & Interpretation

To validate the role of CYP3A4/5, kinetic parameters (

-

Typical

for Docetaxel: ~2–5 µM in HLM. -

Inhibition Control: Co-incubation with Ketoconazole (1 µM), a potent CYP3A4 inhibitor, should abolish >90% of M4 formation, confirming the pathway's dependence on CYP3A.

-

Genotyping: In clinical samples, stratifying data by CYP3A5 genotype (1/1 vs 3/3) may reveal differences in M4 formation rates, although CYP3A4 activity remains the primary predictor.

References

-

Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. Source: PubMed / Cancer Research [Link]

-

Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry [Link]

-

Docetaxel: Clinical Pharmacology and Therapeutic Use. Source: Drugs / Springer [Link]

-

The Effect of an Individual's Cytochrome CYP3A4 Activity on Docetaxel Clearance. Source: Clinical Cancer Research [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Docetaxel Metabolite M4 | 157067-34-0 [amp.chemicalbook.com]

- 6. Docetaxel Metabolite M4 CAS#: 157067-34-0 [m.chemicalbook.com]

- 7. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ClinPGx [clinpgx.org]

- 14. Docetaxel - Wikipedia [en.wikipedia.org]

- 15. Docetaxel Metabolite M4 | CAS No- 157067-34-0 | NA [chemicea.com]

"chemical structure and properties of Docetaxel Metabolite M4"

This technical guide details the chemical structure, metabolic formation, physicochemical properties, and analytical characterization of Docetaxel Metabolite M4.

Executive Summary

Docetaxel (Taxotere) is a semi-synthetic taxane employed extensively in the treatment of breast, prostate, and non-small cell lung cancers.[1] Its elimination is primarily hepatic, mediated by the cytochrome P450 isoform CYP3A4 (and to a lesser extent CYP3A5).[1][2][3] This enzymatic process yields four major metabolites: M1, M2, M3, and M4.[1]

Metabolite M4 represents the terminal oxidation product in this cascade. While the parent drug is a potent microtubule stabilizer, M4 is pharmacologically inactive. However, its quantification is critical for understanding inter-patient variability in drug clearance, particularly in patients with hepatic impairment or those undergoing co-therapy with CYP3A4 inhibitors/inducers.

Chemical Identity and Structure

Metabolite M4 is chemically distinct from Docetaxel due to the modification of the lateral tert-butyl ester side chain into a cyclic oxazolidinedione moiety.

Nomenclature and Classification

-

CAS Registry Number: 157067-34-0[7]

-

Chemical Formula:

[7] -

Molecular Weight: 819.85 g/mol (Parent Docetaxel: 807.88 g/mol )

-

Systematic Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate.

Structural Analysis

The core baccatin III ring structure of Docetaxel remains intact in M4. The metabolic transformation occurs exclusively on the N-tert-butoxycarbonyl group at the C13 side chain:

-

Parent State: The tert-butyl group consists of three methyl groups attached to a central carbon.

-

Transformation: Successive oxidations lead to the cyclization of the tert-butyl group with the adjacent carbamate nitrogen.

-

Final State (M4): The side chain forms a 5,5-dimethyl-2,4-dioxooxazolidin-3-yl ring.[8] This "dioxo" (two ketone groups) configuration distinguishes M4 from its precursors M1 and M3, which are hydroxy-oxazolidinones.

Metabolic Pathway (CYP3A4 Mediated)

The formation of M4 follows a sequential oxidative pathway.[1] Understanding this cascade is essential for interpreting pharmacokinetic data, as the ratio of metabolites can indicate CYP3A4 activity levels.

Pathway Description

-

Phase I (M2 Formation): CYP3A4 hydroxylates one of the methyl groups on the tert-butyl side chain, forming M2 (Hydroxy-docetaxel).

-

Phase II (Cyclization to M1/M3): The alcohol group on M2 is oxidized to an unstable aldehyde, which spontaneously cyclizes with the carbamate nitrogen to form two diastereoisomers: M1 and M3 (hydroxyoxazolidinones).

-

Phase III (Oxidation to M4): The hydroxyl group on the oxazolidinone ring of M1/M3 is further oxidized to a ketone, yielding the stable oxazolidinedione, M4 .

Visualization of Metabolic Cascade

Figure 1: Sequential oxidation pathway of Docetaxel mediated by hepatic CYP3A4/5 enzymes.

Physicochemical and Pharmacological Properties[1][3][4][6]

Comparative Data Table

The following table contrasts M4 with the parent drug to highlight the impact of metabolism.

| Property | Docetaxel (Parent) | Metabolite M4 |

| Molecular Weight | 807.88 Da | 819.85 Da |

| Formula | ||

| Key Functional Group | tert-butyl carbamate | 5,5-dimethyl-2,4-dioxooxazolidine |

| Solubility | Low (Lipophilic) | Improved (due to polarity of dioxo ring) |

| Cytotoxic Activity | High (Microtubule stabilizer) | Inactive (>50-fold reduction) |

| Plasma Binding | >98% | High (similar to parent) |

Pharmacological Significance

-

Activity: M4 is considered pharmacologically inactive. It does not effectively bind to tubulin or promote microtubule assembly, the primary mechanism of action for taxanes.

-

Toxicity: Due to its inactivity, M4 does not contribute significantly to the neutropenia or neuropathy associated with Docetaxel therapy. However, its accumulation serves as a marker for hepatic clearance efficiency.

-

Drug Interactions: Since M4 formation is CYP3A4-dependent, strong inhibitors (e.g., ketoconazole, ritonavir) drastically reduce M4 levels and increase parent drug toxicity. Conversely, inducers (e.g., rifampin) increase M4 formation.

Experimental Protocols: Analytical Characterization

LC-MS/MS Quantification Protocol

The gold standard for detecting M4 in biological matrices (plasma/serum) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Principles:

-

Sample Prep: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to ensure cleaner baselines for low-level metabolite detection.

-

Internal Standard (IS): Paclitaxel or deuterated Docetaxel (

-Docetaxel).

Step-by-Step Workflow:

-

Sample Extraction:

-

Aliquot 100 µL of human plasma.[4]

-

Add 20 µL of Internal Standard solution.

-

Add 2 mL of tert-butyl methyl ether (TBME) .

-

Vortex for 2 minutes; Centrifuge at 3000g for 5 minutes.

-

Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

-

Evaporate organic solvent to dryness under nitrogen at 40°C.

-

Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile/Water 50:50).

-

-

Chromatography (LC Conditions):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Thermo Accucore), 50 x 2.1 mm, 2.6 µm or 3.5 µm.

-

Mobile Phase: Gradient elution of 10 mM Ammonium Acetate (A) and Acetonitrile (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry (MS/MS) Settings:

Synthesis/Isolation for Standards

Commercial standards of M4 are expensive and often require custom synthesis. In a research setting, "biomimetic" synthesis is often used:

-

Microsomal Incubation: Incubate Docetaxel (10-50 µM) with human liver microsomes (HLM) or recombinant CYP3A4 supersomes + NADPH regenerating system for 60 minutes.

-

Purification: Semi-preparative HPLC to isolate the M4 fraction (elutes earlier than Docetaxel due to higher polarity).

References

-

Hendrikx, J.J.M.A., et al. (2013).[9] "Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

-

Marre, F., et al. (1996).[9] "Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans."[1][9] Cancer Research.[9][10]

-

Shou, M., et al. (1998).[9] "Role of human cytochrome P450 3A4 and 3A5 in the metabolism of taxotere and its derivatives." Pharmacogenetics.

-

DailyMed. (2024). "TAXOTERE (docetaxel) injection, concentrate - Prescribing Information." National Library of Medicine.

-

Santa Cruz Biotechnology. "Docetaxel Metabolite M4 Product Data." SCBT. [7]

Sources

- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. api.unil.ch [api.unil.ch]

- 7. scbt.com [scbt.com]

- 8. Docetaxel Metabolite M4 | CAS No- 157067-34-0 | NA [chemicea.com]

- 9. ClinPGx [clinpgx.org]

- 10. assets.fishersci.com [assets.fishersci.com]

Biological Activity and Metabolic Profiling of Docetaxel Metabolite M4

[1]

Executive Summary

Docetaxel Metabolite M4 (an oxazolidinedione derivative) represents the terminal oxidative product in the hepatic biotransformation of the antineoplastic agent Docetaxel. Unlike the parent drug, which exhibits potent microtubule-stabilizing activity (IC50 ~1.9 nM in endothelial cells), Metabolite M4 is pharmacologically inactive. Its formation serves as a critical detoxification mechanism mediated primarily by the cytochrome P450 isozymes CYP3A4 and CYP3A5.

This technical guide details the structural characterization, biological inactivity, and analytical profiling of M4. It is designed for drug metabolism and pharmacokinetics (DMPK) scientists and oncological researchers requiring a rigorous understanding of taxane catabolism.

Chemical Identity and Metabolic Formation[2][3]

The Metabolic Cascade

The metabolism of Docetaxel is a sequential oxidative process occurring primarily in the liver. It focuses exclusively on the tert-butyl ester group of the C13 phenylisoserine side chain—a moiety critical for the drug's binding affinity to β-tubulin.

-

Primary Oxidation (M2 Formation): CYP3A4 catalyzes the hydroxylation of a methyl group on the tert-butyl moiety, forming M2 (hydroxy-docetaxel).

-

Aldehyde Formation & Cyclization (M1/M3 Formation): M2 is further oxidized to an unstable aldehyde intermediate.[1] This aldehyde undergoes spontaneous cyclization to form two diastereomeric hydroxyoxazolidinones, M1 and M3 .

-

Terminal Oxidation (M4 Formation): The hydroxyoxazolidinones (M1/M3) undergo a final oxidation step to form M4 , an oxazolidinedione derivative.

Structural Transformation

The transition from Docetaxel to M4 involves the complete modification of the tert-butoxycarbonyl (Boc) group.

-

Parent: tert-butyl carbamate (Hydrophobic, critical for pocket occupancy).

-

M4: Oxazolidine-2,4-dione (Polar, rigid, sterically distinct).

Metabolic Pathway Diagram

The following diagram illustrates the sequential oxidation driven by CYP3A4/5.

Figure 1: Sequential hepatic biotransformation of Docetaxel to Metabolite M4 via CYP3A4/5.[2]

Biological Activity Profile

Cytotoxicity and Microtubule Binding

Scientific consensus classifies Metabolite M4 as pharmacologically inactive . The structural alteration of the C13 side chain abolishes the molecule's ability to stabilize microtubules, which is the primary mechanism of action for taxanes.

| Compound | Chemical Class | Microtubule Binding Affinity | Cytotoxicity (IC50) | Status |

| Docetaxel | Taxane | High (Kd ~ 0.1 µM) | ~1–10 nM | Active Drug |

| M2 | Hydroxy-taxane | Low | > 50-fold reduction | Largely Inactive |

| M1 / M3 | Hydroxyoxazolidinone | Negligible | Inactive | Inactive |

| M4 | Oxazolidinedione | None | Inactive | Inactive |

Mechanistic Insight: The tert-butyl group of Docetaxel sits within a hydrophobic pocket of β-tubulin. The conversion to the polar oxazolidinedione ring in M4 creates steric hindrance and electrostatic repulsion, preventing the "lock-in" effect required to arrest mitosis.

Safety and Toxicity Implications

While M4 does not contribute to therapeutic efficacy, its formation is a marker of clearance.

-

Detoxification: The conversion to M4 is a clearance pathway. Inhibition of this pathway (e.g., by CYP3A4 inhibitors like Ketoconazole) leads to accumulation of the toxic parent drug, not the metabolite.

-

Toxicity: M4 itself does not exhibit the neutropenic or neurotoxic effects associated with the parent drug.

Experimental Characterization Protocols

For researchers isolating or quantifying M4, the following protocols provide a self-validating workflow.

LC-MS/MS Quantification Protocol

This workflow allows for the simultaneous detection of Docetaxel and metabolites M1–M4 in human plasma.[3]

System Suitability:

-

LLOQ: 0.5 ng/mL for all analytes.

-

Linearity: 0.5 – 1000 ng/mL.[3]

-

Internal Standard: Paclitaxel or stable isotope-labeled Docetaxel.

Step-by-Step Workflow:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of patient plasma.[3]

-

Add 20 µL Internal Standard solution.

-

Add 2 mL extraction solvent (tert-butyl methyl ether).

-

Vortex for 10 minutes; Centrifuge at 3000g for 10 minutes.

-

Evaporate the organic supernatant to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 5 minutes.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive.

-

Transitions:

-

Docetaxel: m/z 808.4 → 527.2

-

M4 (Oxazolidinedione): Monitor specific transitions based on parent mass shift (approx -2 Da from M1/M3, +14 Da from Docetaxel equivalent depending on specific adducts). Note: M4 is often identified by retention time relative to M1/M3 due to in-source fragmentation similarities.

-

-

In Vitro Metabolic Stability Assay

To assess the rate of M4 formation (CYP3A4 activity marker):

-

Incubation: Incubate Docetaxel (10 µM) with pooled human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

-

Analysis: Quantify the disappearance of Docetaxel and the appearance of M1-M4 peaks via LC-MS/MS.

Clinical Relevance

Drug-Drug Interactions (DDI)

Since M4 formation is strictly CYP3A4-dependent, it serves as a sensitive probe for DDI potential.

-

CYP3A4 Inhibitors (e.g., Ritonavir, Ketoconazole): Drastically reduce M4 formation, increasing Docetaxel AUC and toxicity risk.

-

CYP3A4 Inducers (e.g., Rifampin): Accelerate M4 formation, potentially reducing Docetaxel efficacy.

Pharmacokinetics in Special Populations

-

Hepatic Impairment: Patients with elevated bilirubin or transaminases show reduced clearance (lower M4 formation rates), necessitating dose reduction.[4]

-

Genetics: CYP3A5 polymorphisms may alter the ratio of metabolites formed, though CYP3A4 remains the dominant driver.

References

-

Clarke, S. J., & Rivory, L. P. (1999). Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics, 36(2), 99-114. Link

-

Marre, F., et al. (1996). Hepatic metabolism of docetaxel (Taxotere) in vitro: interspecies differences and formation of metabolites. Drug Metabolism and Disposition, 24(1), 66-72. Link

-

Guitton, J., et al. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry.[3] Rapid Communications in Mass Spectrometry, 19(17), 2419-2426. Link

-

Vaclavikova, R., et al. (2003). Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs.[5] Cancer Chemotherapy and Pharmacology, 52, 1-8. Link

-

Baker, S. D., et al. (2006). Clinical pharmacokinetics of docetaxel: recent developments. Clinical Pharmacokinetics, 45(3), 235-252. Link

Sources

- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

"role of Docetaxel Metabolite M4 in drug-drug interactions"

The Role of Docetaxel Metabolite M4 in Drug-Drug Interactions: A Technical Guide

Executive Summary

In the pharmacological profiling of the taxane antineoplastic agent Docetaxel , the metabolite designated as M4 (an oxazolidinedione derivative) serves a critical role not as a pharmacological effector, but as a highly specific kinetic biomarker for CYP3A4/5 activity. While Docetaxel itself is subject to efflux transport (P-gp) and biliary excretion, the formation of M4 represents the terminal step in the drug’s primary oxidative cascade. Consequently, quantifying M4 formation provides a direct readout of CYP3A4 metabolic capacity, distinct from transporter-mediated clearance mechanisms.

This guide details the mechanistic formation of M4, its utility in quantifying the magnitude of Drug-Drug Interactions (DDIs), and the experimental protocols required to isolate and measure this metabolite in translational research.

Mechanistic Profile of M4 Formation[1][2][3]

The formation of M4 is the result of a sequential oxidative cascade mediated almost exclusively by the cytochrome P450 isoforms CYP3A4 and CYP3A5 . Understanding this pathway is essential for interpreting DDI data, as inhibition at any stage upstream will suppress M4 levels.

The Metabolic Cascade

Docetaxel does not convert directly to M4. The pathway involves three distinct chemical transformations:

-

Primary Oxidation (Formation of M2): The tert-butyl ester group on the C13 side chain of Docetaxel undergoes hydroxylation by CYP3A4/5 to form Metabolite M2 (hydroxy-docetaxel).

-

Cyclization (Formation of M1/M3): M2 is further oxidized to an unstable aldehyde intermediate, which spontaneously cyclizes into two diastereomeric hydroxyoxazolidinones, M1 and M3 .

-

Terminal Oxidation (Formation of M4): M1 and M3 undergo a final oxidation step (also CYP3A-mediated) to form M4 , an oxazolidinedione derivative.

Enzymatic Specificity

-

Primary Driver: CYP3A4 (major) and CYP3A5 (minor).

-

Lack of Redundancy: Unlike drugs metabolized by multiple enzymes (e.g., CYP2C8 + CYP3A4), Docetaxel’s oxidative clearance is tightly bottlenecked by CYP3A. This makes M4 an exquisitely sensitive probe for CYP3A modulation.

Figure 1: The Docetaxel Metabolic Cascade

Caption: Sequential oxidation of Docetaxel to M4 via CYP3A4/5.[1][2][3][4][5][6][7][8][9][10] M4 represents the terminal oxidative product.

The Role of M4 in Drug-Drug Interactions (DDI)

M4 is pharmacologically inactive, contributing neither to the microtubule-stabilizing cytotoxicity of the parent drug nor significantly to its toxicity profile. Its value lies in phenotyping .

M4 as a "Victim" Biomarker

When Docetaxel is co-administered with other agents, M4 levels serve as the "canary in the coal mine" for CYP3A4 interactions.

-

CYP3A4 Inhibition (e.g., Ketoconazole, Ritonavir): [4]

-

Mechanism: The perpetrator drug binds to the heme iron or active site of CYP3A4.

-

M4 Readout: Drastic reduction in M4 formation rate (

decreases or

-

-

CYP3A4 Induction (e.g., Phenytoin, Rifampin):

Differentiating Metabolism from Transport

Docetaxel is also a substrate for P-glycoprotein (P-gp/MDR1) .

-

If a DDI is purely P-gp mediated (inhibiting biliary excretion), parent Docetaxel levels rise, but the metabolic ratio (M4/Docetaxel) may remain relatively constant or change disproportionately compared to a CYP3A4 blockade.

-

Monitoring M4 specifically isolates the metabolic component of the interaction.

Experimental Protocols: Quantifying M4

To assess DDIs involving Docetaxel, researchers must employ rigorous bioanalytical methods. The following protocol outlines the extraction and quantification of M4 from human plasma or microsomal incubations.

In Vitro Microsomal Incubation (Phenotyping Assay)

Objective: Determine if a test compound inhibits the formation of M4.

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: Docetaxel (at

concentration, approx. 2-5 µM). -

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Inhibitor: Serial dilutions of the potential perpetrator drug.

-

Procedure:

-

Pre-incubate HLM and Test Inhibitor for 5 minutes at 37°C.

-

Initiate reaction with NADPH/Docetaxel mix.

-

Incubate for 30 minutes (linear phase).

-

Terminate with ice-cold Acetonitrile (ACN) containing Internal Standard (Paclitaxel).

-

Centrifuge at 10,000 x g for 10 min.

-

Analyze supernatant via LC-MS/MS.

-

LC-MS/MS Bioanalysis

Methodology: Based on the validated method by Guitton et al.

| Parameter | Specification |

| Instrumentation | Triple Quadrupole MS (ESI Positive Mode) |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Extraction | Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) |

| Quantification | MRM Mode (Multiple Reaction Monitoring) |

MRM Transitions:

-

Docetaxel: m/z 808.4 → 527.2 (or 830.3 → 548.8 depending on adduct)

-

Metabolite M4: m/z ~820 → Fragment (Note: M4 is +14 Da relative to parent due to oxidation sequence, exact transition requires standard tuning). Note: Due to lack of commercial M4 standards, relative quantification using Docetaxel calibration curve with correction factors is standard practice.

Figure 2: Experimental Workflow for DDI Assessment

Caption: Step-by-step workflow for assessing CYP3A4 inhibition using M4 formation as the endpoint.

Quantitative Data Summary

The following table summarizes the kinetic parameters relevant to Docetaxel metabolism and M4 formation.

| Parameter | Value | Significance |

| Enzyme System | CYP3A4 / CYP3A5 | Sole route of oxidative clearance. |

| ~2.0 - 5.0 µM | Concentration at which metabolism is half-maximal. | |

| Major Metabolites | M1, M2, M3, M4 | All are pharmacologically less active than parent. |

| Protein Binding | >94% | Binds to Albumin, AAG, and Lipoproteins.[2][4][7] |

| Inhibitor Impact | Ketoconazole | Reduces M4 formation by >90% (Strong Inhibitor). |

| Inducer Impact | Phenytoin/Phenobarbital | Increases M4 clearance by ~25%.[11][12] |

References

-

Guitton, J., et al. (2005). "Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

Royer, I., et al. (1996). "Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs."[1][13] Cancer Research. Link

-

FDA Access Data. (2007). "Taxotere (Docetaxel) Clinical Pharmacology and Biopharmaceutics Review." Link

-

DailyMed. (2014).[2] "TAXOTERE- docetaxel injection, concentrate."[2] National Library of Medicine. Link

-

Baker, S. D., et al. (2006). "Clinical pharmacokinetics of docetaxel: recent developments." Clinical Pharmacokinetics. Link

Sources

- 1. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-HYDROXYETHYL)-2-OXAZOLIDINONE | 3356-88-5 [chemicalbook.com]

- 4. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Docetaxel - Wikipedia [en.wikipedia.org]

- 12. Docetaxel [bionity.com]

- 13. Drug interactions with the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Significance of Docetaxel’s Major Human Metabolites: A Technical Guide

Executive Summary

In the development and clinical application of taxane-based chemotherapies, the metabolic fate of the parent compound is as critical as its primary mechanism of action. For Docetaxel , a semi-synthetic taxane, pharmacological efficacy is driven almost exclusively by the parent molecule.

The "pharmacological significance" of its major human metabolites—M1, M2, M3, and M4 —lies not in their residual potency, but in their role as markers of metabolic clearance (CL) . These metabolites represent the irreversible deactivation of the drug. Consequently, the variability in their formation, mediated primarily by CYP3A4/5 , dictates the inter-individual variability in docetaxel toxicity (neutropenia) and efficacy.

This guide provides a technical deep-dive into the structural characterization, formation pathways, and experimental profiling of these metabolites, serving as a reference for researchers optimizing taxane dosing or investigating drug-drug interactions (DDIs).

Metabolic Pathway Analysis: The Tert-Butyl Oxidation Cascade

Docetaxel clearance is predominantly hepatic.[1] The primary biotransformation involves the stepwise oxidation of the tert-butyl ester group on the C13 side chain. This pathway is chemically distinct from paclitaxel metabolism (which involves C6-hydroxylation), explaining the lack of metabolic cross-resistance between the two taxanes in certain contexts.

The Cascade Mechanism

-

Initiation (M2 Formation): The CYP3A4/5 isoenzymes catalyze the hydroxylation of a methyl group on the tert-butyl ester, yielding M2 (Hydroxy-docetaxel) . This is the major circulating metabolite.

-

Cyclization (M1 & M3 Formation): Further oxidation of M2 yields an unstable aldehyde intermediate.[2] This intermediate undergoes spontaneous intramolecular cyclization with the adjacent carbamate nitrogen to form two diastereomeric hydroxyoxazolidinones: M1 and M3 .

-

Terminal Oxidation (M4 Formation): Further oxidation of the M1/M3 complex leads to M4 , an oxazolidinedione derivative.

Pathway Visualization

The following diagram illustrates the oxidative cascade. Note the central role of the unstable aldehyde intermediate in generating stereochemical diversity.

Figure 1: The CYP3A4-mediated oxidative cascade of docetaxel. M2 is the primary product, which rapidly evolves into cyclized derivatives.

Pharmacological Characterization of Metabolites

Understanding the activity profile of these metabolites is essential for interpreting PK/PD correlations. Unlike some chemotherapeutics where metabolites contribute to toxicity (e.g., SN-38 from irinotecan), docetaxel metabolites are essentially pharmacologically inert.

Cytotoxicity and Tubulin Binding

Experimental data confirms that the structural modifications in the C13 side chain—specifically the loss of the tert-butyl flexibility and the formation of rigid oxazolidinone rings—drastically reduce affinity for the β-tubulin binding site.

| Compound | Structural Modification | Relative Cytotoxicity (vs. Parent) | Pharmacological Status |

| Docetaxel | Parent Structure | 100% (Reference) | Active |

| M2 | Hydroxylation at C13 tert-butyl | < 5% | Inactive |

| M1 | Oxazolidinone cyclization (Isomer A) | < 1% | Inactive |

| M3 | Oxazolidinone cyclization (Isomer B) | < 1% | Inactive |

| M4 | Oxazolidinedione oxidation | Negligible | Inactive |

Key Insight: The formation of M1-M4 represents a detoxification pathway. Therefore, inhibition of this pathway (e.g., by ketoconazole or ritonavir) leads to increased exposure to the active parent drug, directly increasing the risk of dose-limiting toxicities like Grade 4 neutropenia.

Clinical Relevance[3][4][5]

-

Clearance Variability: Inter-patient variability in CYP3A4 expression leads to significant differences in docetaxel clearance. Poor metabolizers accumulate the parent drug.

-

Drug-Drug Interactions (DDIs): Co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole, Ritonavir) can decrease docetaxel clearance by ~50% , necessitating dose reductions. Conversely, inducers (e.g., Phenytoin, St. John's Wort) accelerate M1-M4 formation, potentially leading to sub-therapeutic exposure.

Experimental Protocol: In Vitro Metabolite Profiling

For researchers characterizing docetaxel metabolism or evaluating new chemical entities (NCEs) for DDI potential with taxanes, the following protocol ensures robust data generation.

Protocol Design Principles (E-E-A-T)

-

Linearity Control: Incubation times must be short enough (typically <60 min) to capture initial rate conditions, preventing the complete conversion of M2 to M1/M3/M4, which complicates kinetic analysis.

-

Specific Inhibition: Use specific CYP3A4 inhibitors (Ketoconazole) as a negative control to validate the pathway.

-

System Suitability: Include Testosterone (a classic CYP3A4 probe) to verify microsome activity.

Workflow Diagram

Figure 2: Step-by-step workflow for in vitro profiling of docetaxel metabolites using human liver microsomes (HLM).

Detailed Methodology

Reagents:

-

Substrate: Docetaxel (Stock 10 mM in DMSO). Final assay concentration: 1–10 µM.

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Procedure:

-

Incubation: Mix HLM and Docetaxel in 0.1 M potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Start: Initiate reaction by adding the NADPH regenerating system.

-

Controls: Run a parallel incubation with Ketoconazole (1 µM) . Complete suppression of M1-M4 formation confirms CYP3A4 dependence.

-

Stop: At T=60 min, quench with equal volume of ice-cold Acetonitrile containing Internal Standard (e.g., Paclitaxel).

-

Detection (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Mass Transitions (MRM):

-

Docetaxel: m/z 808.4 → 527.2

-

M2 (Hydroxy): m/z 824.4 → 543.2

-

M1/M3 (Oxazolidinones): m/z 822.4 → 541.2

-

M4 (Oxazolidinedione): m/z 820.4 → 539.2

-

-

References

-

Metabolic Pathway Identification: Marre, F. et al. (1996). "Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs." Cancer Research.[3][4]

-

Pharmacokinetics & Toxicity: Baker, S. D. et al. (2006). "Docetaxel-related side effects and their management." European Journal of Oncology Nursing.

-

CYP3A4 Variability: Hirth, J. et al. (2000). "Population pharmacokinetics of docetaxel in patients with advanced solid tumors." Clinical Cancer Research.

-

Isolation Protocol: Monegier, B. et al. (1994). "Isolation and characterization of docetaxel metabolites from human feces." Drug Metabolism and Disposition.

-

Clinical Pharmacology Review: Clarke, S. J. & Rivory, L. P. (1999). "Clinical pharmacokinetics of docetaxel." Clinical Pharmacokinetics.

Sources

Technical Guide: In Vitro Generation of Docetaxel Metabolite M4

Executive Summary

This technical guide details the protocol for the in vitro biosynthesis, enrichment, and isolation of Docetaxel Metabolite M4 . While Docetaxel (Taxotere) is primarily metabolized by CYP3A4 into the major metabolite M2 (hydroxydocetaxel), M4 represents a higher-order oxidative product formed via the cyclization and subsequent oxidation of intermediate metabolites.[1]

Understanding M4 is critical for drug-drug interaction (DDI) profiling and toxicity assessments, particularly in patients with induced CYP3A4 activity. This guide prioritizes a Recombinant CYP3A4 (rCYP3A4) system over Human Liver Microsomes (HLM) for production purposes to maximize yield and minimize non-specific background, though HLM protocols are provided for physiological validation.

Mechanistic Background: The M4 Pathway

The metabolism of Docetaxel is stereoselective and sequential. It does not follow a simple parallel clearance model; rather, it involves a cascade of oxidation and cyclization events mediated almost exclusively by the CYP3A subfamily (CYP3A4/5).

The Metabolic Cascade

-

Primary Oxidation (M2 Formation): CYP3A4 hydroxylates the tert-butyl ester group on the C13 side chain of Docetaxel, forming M2 (hydroxydocetaxel). This is the major circulating metabolite.

-

Cyclization (M1/M3 Formation): The alcohol group on M2 is further oxidized to an unstable aldehyde intermediate.[1] This aldehyde undergoes spontaneous cyclization to form two stereoisomeric oxazolidinediones, designated M1 and M3 .

-

Secondary Oxidation (M4 Formation): M1 and M3 undergo a final oxidation step (likely at the C13 side chain or taxane ring depending on the specific isomer) to generate M4 .

Key Technical Constraint: Because M4 is a secondary/tertiary metabolite, standard short-term incubations (30–60 min) yield insufficient quantities. The protocol below utilizes an Extended Incubation Strategy with NADPH Replenishment to drive the reaction equilibrium toward M4.

Pathway Visualization

The following diagram illustrates the sequential oxidation required to generate M4.

Figure 1: Sequential CYP3A4-mediated metabolic pathway of Docetaxel leading to metabolite M4.

Experimental Strategy: System Selection

| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP3A4 (Bactosomes/Supersomes) | Recommendation |

| Enzyme Purity | Low (contains all CYPs/UGTs) | High (Specific CYP3A4 + Reductase + b5) | Recombinant |

| M4 Yield | Moderate (competed by other paths) | High (Direct pathway driver) | Recombinant |

| Cost | Low | High | Recombinant for Synthesis; HLM for Verification |

| Background Noise | High (matrix interference) | Low | Recombinant |

Strategic Choice: For the specific generation of M4 for research (e.g., as a standard), use Recombinant CYP3A4 with high specific activity (>100 pmol/mg protein).

Protocol: In Vitro Biosynthesis of M4

Reagents & Materials

-

Substrate: Docetaxel (anhydrous), 10 mM stock in DMSO.

-

Enzyme System: Recombinant human CYP3A4 (co-expressed with CYP-reductase and cytochrome b5).

-

Cofactors: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) or solid NADPH.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quenching/Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Acetonitrile (ACN).

Incubation Workflow (High-Yield Generation)

This protocol uses a "fed-batch" approach to sustain enzyme activity over the longer duration required to form secondary metabolites.

-

Pre-Incubation Mixture (per 1 mL reaction):

-

Phosphate Buffer (100 mM, pH 7.4): 890 µL

-

rCYP3A4 Enzyme: 50–100 pmol/mL final concentration (High load required for M4).

-

Docetaxel: 10–20 µM (Keep DMSO < 0.1%).

-

Pre-warm at 37°C for 5 minutes.

-

-

Initiation (T=0):

-

Add 50 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH final conc).

-

-

Reaction Maintenance (The "Push" to M4):

-

Incubate at 37°C with shaking (400 rpm).

-

Critical Step: At T=30 min and T=60 min, spike an additional 10 µL of concentrated NADPH solution. This prevents cofactor depletion, allowing the enzyme to metabolize the accumulated M2 into M1/M3 and subsequently M4.

-

Total Time: Incubate for 90–120 minutes . (Standard metabolic stability assays stop at 30 min; M4 requires longer).

-

-

Termination:

-

Quench with 3 volumes (3 mL) of ice-cold tert-Butyl Methyl Ether (TBME) . TBME is preferred over ACN for Docetaxel metabolites as it provides cleaner extraction of the taxane ring structure and excludes polar buffer salts.

-

Workflow Diagram

Figure 2: Fed-batch incubation workflow to maximize conversion of Docetaxel to secondary metabolite M4.

Isolation and Purification Strategy

Extraction (Liquid-Liquid Extraction)

-

Vortex the quenched TBME mixture for 10 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate phases.

-

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50) .

HPLC/LC-MS Separation Conditions

To isolate M4 from the parent drug and M1/M2/M3 isomers, a gradient elution is required.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 3.5 µm, 2.1 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0–2 min: 30% B (Equilibration)

-

2–15 min: 30% -> 80% B (Linear Gradient)

-

15–18 min: 80% B (Wash)

-

18–20 min: 30% B (Re-equilibration)

-

Retention Order: Typically, due to the oxidation (addition of polar groups), the elution order is: M4 (Most Polar) < M1/M3 < M2 < Docetaxel (Parent) . Note: Verify retention times with authentic standards if available, or rely on MS/MS transitions.

Characterization & Validation (QC)

Mass Spectrometry (LC-MS/MS)

M4 identification relies on monitoring specific mass transitions.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Parent Ion (Docetaxel): m/z ~808.4 [M+H]+

-

Metabolite M2 (Hydroxylated): m/z ~824.4 (+16 Da)

-

Metabolite M1/M3 (Cyclized): m/z ~822.4 (+14 Da vs Parent; -2 Da vs M2 due to oxidation/cyclization).

-

Metabolite M4: m/z ~838.4 (+30 Da vs Parent; +16 Da vs M1/M3).

-

Note: Exact mass shifts depend on the specific adducts (Na+ vs H+). Docetaxel often forms sodium adducts [M+Na]+. Ensure your MS method accounts for this.

-

Purity Check

For research use, the isolated M4 fraction should be >90% pure by HPLC-UV (227 nm).

-

UV Detection: Taxanes absorb strongly at 227 nm.

-

NMR: If scaling up for structural elucidation (mg quantities), 1H-NMR is required to confirm the stereochemistry of the oxazolidinedione ring.

References

-

Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Source: PubMed / Rapid Communications in Mass Spectrometry [Link]

-

Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. Source: PubMed / Cancer Research [Link]

-

Docetaxel: Drug Information and Pharmacokinetics. Source: National Library of Medicine (NIH) / PubChem [Link]

-

Quantification of cabazitaxel, its metabolite docetaxel and the determination of metabolites. Source: PubMed / Journal of Chromatography B [Link]

Sources

Technical Whitepaper: Characterization and Standardization of Docetaxel Metabolite M4

CAS Number: 157067-34-0 Internal Code: RPR 112248 (Sanofi-Aventis designation)[1]

Executive Summary

In the pharmacokinetics of taxane-based chemotherapy, Docetaxel Metabolite M4 represents a critical endpoint in the CYP3A4/5 oxidative cascade.[1] Unlike the parent compound, which exhibits potent microtubule-stabilizing activity, M4 is a pharmacologically deactivated derivative formed through the cyclization of the tert-butyl ester side chain into an oxazolidinedione ring.[1]

For drug development professionals, M4 is not merely a waste product; it serves as a vital biomarker for CYP3A4 metabolic capacity .[1] Its quantification is essential for establishing mass balance in clinical trials and understanding drug-drug interactions (DDIs), particularly with CYP3A4 inducers (e.g., phenytoin) or inhibitors (e.g., ketoconazole).[1]

This guide provides a definitive technical profile of M4, establishing protocols for its isolation, identification, and use as a reference standard in bioanalytical assays.[1]

Identity and Physicochemical Profile[1][2][3][4]

The metabolic transformation of Docetaxel to M4 involves a complex sequence of hydroxylation followed by oxidative cyclization.[1][2] The resulting structure is distinct from the parent taxane due to the modification of the C13 side chain.[1]

Chemical Identification

| Parameter | Specification |

| Common Name | Docetaxel Metabolite M4 |

| CAS Number | 157067-34-0 |

| Synonyms | RPR 112248; Oxazolidinedione-docetaxel |

| Molecular Formula | C₄₃H₄₉NO₁₅ |

| Molecular Weight | 819.85 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in water |

| pKa | ~10.8 (Predicted) |

Structural Elucidation

The defining feature of M4 is the 5,5-dimethyl-2,4-dioxooxazolidin-3-yl moiety.[1]

-

Parent Structure: Docetaxel possesses a tert-butyl carbamate ester at the C13 side chain.[1]

-

Metabolic Shift: CYP3A4 hydroxylates a methyl group on the tert-butyl moiety (forming M2).[1] This intermediate oxidizes to an unstable aldehyde, which cyclizes to form the oxazolidinedione ring characteristic of M4.[1]

Metabolic Pathway and Mechanism[1][2]

Understanding the formation of M4 is crucial for interpreting pharmacokinetic data.[1][3] The pathway is sequential, meaning the presence of M4 implies the prior formation and clearance of metabolites M1, M2, and M3.[1]

Pathway Visualization

The following diagram illustrates the oxidative cascade mediated by hepatic CYP3A4/5.

Figure 1: Sequential oxidation of Docetaxel to Metabolite M4 via CYP3A4/5.[1]

Analytical Reference Standards & Handling

When sourcing M4 for use as a reference standard in GLP/GMP environments, strict adherence to handling protocols is required due to the inherent instability of taxane derivatives under specific conditions.[1]

Sourcing and Verification[1]

-

Primary Vendors: Santa Cruz Biotechnology (SCBT), CymitQuimica, Toronto Research Chemicals (TRC).[1]

-

Purity Requirement: ≥98% (HPLC) is recommended for quantitative mass spectrometry.

-

Isotopic Internal Standards: Since deuterated M4 is rarely available, Paclitaxel or ¹³C₆-Docetaxel are standard internal standards (IS), though they do not track the extraction efficiency of the polar M4 metabolite perfectly.[1]

Storage Protocol (Self-Validating System)

To prevent spontaneous degradation (epimerization at C7), follow this "Chain of Custody" storage logic:

-

Upon Receipt: Immediately store at -20°C .

-

Lyophilized Form: Stable for 2 years if protected from light and moisture.[1]

-

Stock Solution (DMSO): Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

-

Working Solution (Methanol/Water): Prepare fresh daily. Critical: Taxanes hydrolyze in alkaline pH; ensure solvents are neutral or slightly acidic (0.1% Formic Acid).[1]

Standardized LC-MS/MS Quantification Protocol

This protocol is designed for the simultaneous quantification of Docetaxel and M4 in human plasma.[1][4] It utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is superior to Protein Precipitation (PPT) for taxane sensitivity.[1]

Reagents

-

Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile or Methanol (LC-MS Grade).[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Extend-C18, 3.5 µm, 2.1 x 100 mm).[1]

Step-by-Step Workflow

1. Sample Preparation (LLE)

-

Aliquot 100 µL of plasma into a glass tube.

-

Add 20 µL Internal Standard (Paclitaxel, 500 ng/mL).[1]

-

Add 2 mL TBME.[1] Vortex vigorously for 5 minutes.[1] Rationale: TBME provides high recovery of the lipophilic parent and the moderately polar M4 while excluding plasma proteins.[1]

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Transfer the organic (upper) supernatant to a clean tube.[1]

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (50:50 A:B).

2. LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][4]

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient:

-

0-1 min: 30% B[1]

-

1-5 min: Linear ramp to 90% B

-

5-7 min: Hold 90% B

-

7.1 min: Re-equilibrate 30% B

-

3. MRM Transitions (Critical for Specificity)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Docetaxel | 808.4 [M+H]⁺ | 527.2 | 25 |

| Metabolite M4 | 820.4 [M+H]⁺ | 539.2 | 28 |

| Paclitaxel (IS) | 854.4 [M+H]⁺ | 286.1 | 20 |

Note: The shift from 527 (Docetaxel) to 539 (M4) in the product ion represents the modification on the side chain retained in the fragment, or specific ring fragmentation patterns distinct to the oxazolidinedione.[1]

Analytical Workflow Diagram

Figure 2: Sample preparation and analysis workflow for Docetaxel M4.[1]

Clinical & Toxicological Significance[1][2][8]

While M4 is pharmacologically less active than Docetaxel regarding cytotoxicity (tubulin binding), its presence correlates with specific clinical outcomes:

-

Clearance Marker: High levels of M4 indicate rapid CYP3A4 clearance, potentially correlating with reduced efficacy of Docetaxel in "rapid metabolizer" phenotypes.[1]

-

Drug Interactions: In patients treating epilepsy with Phenytoin or Phenobarbital (CYP3A4 inducers), M4 plasma concentrations increase significantly (up to 25% increase in clearance), necessitating dose adjustments of the parent drug.[1]

-

Toxicity Profile: M4 contributes minimally to neutropenia compared to the parent drug, but its accumulation in hepatic impairment remains a concern for hepatotoxicity.[1]

References

-

Hendrikx, J.J.M.A., et al. (2020).[1] Comparison of docetaxel pharmacokinetics between castration-resistant and hormone-sensitive metastatic prostate cancer patients.[1][5] ResearchGate.[1][5] Available at: [Link]

-

Sparreboom, A., et al. (1996).[1][6] Isolation, purification and biological activity of major docetaxel metabolites from human feces.[1][6] Drug Metabolism and Disposition.[1][7][6][8] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Docetaxel.[1] Available at: [Link][1]

Sources

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 157067-34-0: Docetaxel Metabolite M4 | CymitQuimica [cymitquimica.com]

- 4. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, purification and biological activity of major docetaxel metabolites from human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicology Profile of Docetaxel and Its Metabolites: A Mechanistic & Experimental Guide

Executive Summary

Docetaxel (Taxotere) is a semi-synthetic taxane employed as a cornerstone therapy for breast, prostate, and non-small cell lung cancers.[1][2] Its efficacy is derived from the hyper-stabilization of microtubules, leading to mitotic arrest and apoptosis.[2][3] However, its therapeutic window is narrow, defined by dose-limiting neutropenia and cumulative peripheral neuropathy.[2]

This technical guide analyzes the toxicology profile of docetaxel, distinguishing the potent parent compound from its largely inactive oxidative metabolites (M1–M4).[2] It provides researchers with a mechanistic understanding of clearance-driven toxicity and actionable experimental protocols for assessing taxane-induced adverse events.[2]

Molecular Pharmacology & Metabolic Fate[2]

Mechanism of Action

Docetaxel binds with high affinity to the

Hepatic Metabolism (CYP3A4/5)

The toxicology of docetaxel is inextricably linked to its hepatic clearance.[2] The drug undergoes extensive oxidative metabolism primarily mediated by CYP3A4 and CYP3A5 .

-

Parent Drug: Highly cytotoxic; responsible for efficacy and primary toxicities.[2]

-

Metabolites (M1, M2, M3, M4): Formed via successive oxidations of the tert-butyl ester group on the C13 side chain.[2] Current pharmacological consensus classifies these metabolites as substantially less active (effectively inactive) compared to the parent drug.[2]

Metabolic Pathway Diagram

The following diagram illustrates the sequential oxidation of Docetaxel into its four primary metabolites.

Figure 1: Hepatic biotransformation of Docetaxel mediated by CYP3A4/5.[2] The parent drug is converted into M2, which cyclizes to M1/M3, and finally oxidizes to M4.[1][4]

Comparative Toxicology Profile

The clinical toxicity of docetaxel is driven by the parent compound's systemic exposure (AUC) .[2] Because the metabolites are largely inactive, reduced CYP3A4 activity (due to genetic polymorphism or drug-drug interactions) leads to decreased clearance, higher plasma concentrations of the parent drug, and severe toxicity.[2]

Parent vs. Metabolite Activity Matrix[2]

| Parameter | Docetaxel (Parent) | Metabolites (M1, M2, M3, M4) | Clinical Implication |

| Cytotoxicity (IC50) | High Potency (0.1–3.3 ng/mL) | >50-fold lower potency (Inactive) | Metabolites do not contribute significantly to tumor kill.[2] |

| Clearance Mechanism | Hepatic Metabolism (CYP3A4) | Biliary/Fecal Excretion | Liver dysfunction drastically increases parent drug toxicity.[2] |

| Protein Binding | >94% (Alpha-1-acid glycoprotein) | Variable | High protein binding limits free drug fraction.[2] |

| Primary Toxicity | Neutropenia, Neuropathy | Minimal | Toxicity is a marker of failed metabolism, not metabolite formation.[2] |

Key Toxicological Endpoints[2]

Neutropenia (Dose-Limiting)

-

Mechanism: Docetaxel inhibits the proliferation of neutrophil precursors in the bone marrow by arresting mitosis.[2]

-

Correlation: Severity correlates linearly with the Area Under the Curve (AUC) of the parent drug.[2]

-

Risk Factors: Hepatic impairment (high bilirubin), low alpha-1-acid glycoprotein (AAG), and concurrent CYP3A4 inhibitors.[2]

Peripheral Neuropathy (Cumulative)

-

Phenotype: Predominantly sensory axonal neuropathy (glove-and-stocking distribution).[2]

-

Mechanism: Hyper-stabilized microtubules accumulate in axons, disrupting anterograde and retrograde transport of vesicles and mitochondria.[2] This leads to "dying back" axonopathy.[2]

-

Dose Threshold: Risk increases significantly at cumulative doses >600 mg/m².[2]

Experimental Frameworks for Toxicity Assessment

To rigorously assess docetaxel toxicity or the safety of novel taxane analogs, researchers should employ the following validated protocols.

Protocol A: In Vitro Metabolic Stability (CYP3A4 Activity)

Purpose: To determine the clearance rate of docetaxel and identify potential metabolic inhibition.[2]

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

-

Preparation:

-

Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

-

Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Incubation:

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Paclitaxel).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

Protocol B: In Vitro Neurotoxicity (DRG Neurite Outgrowth)

Purpose: To quantify neurotoxic potential independent of systemic metabolism.[2]

-

Cell Source: Embryonic Rat Dorsal Root Ganglia (DRG) (E15).[2]

-

Dissociation:

-

Dissect DRGs and digest with 0.25% Trypsin/EDTA for 15 min at 37°C.

-

Triturate to single-cell suspension.[2]

-

-

Plating:

-

Treatment:

-

Readout (High-Content Imaging):

Workflow Diagram: Integrated Toxicity Assessment

Figure 2: Integrated workflow for distinguishing metabolic clearance risks from direct tissue toxicity.[2]

Clinical Translation & Mitigation

Drug-Drug Interactions (DDI)

Since docetaxel clearance is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) drastically increases toxicity.[2][5] Conversely, inducers (e.g., rifampin, St. John's Wort) reduce efficacy.[2]

-

Recommendation: If inhibitors are unavoidable, reduce docetaxel dose by 50% and monitor neutrophil counts closely.[2]

Pharmacogenomics

Genetic polymorphisms in CYP3A4 (e.g., CYP3A422*) and ABCB1 (P-glycoprotein) contribute to inter-patient variability.[2] Patients with low-activity variants are at higher risk for Grade 3/4 neutropenia.[2]

References

-

Docetaxel Metabolism and CYP3A4 : Clarke, S. J., & Rivory, L. P. (1999).[2] Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics.[2][4]

-

Metabolite Structure & Activity : Marre, F., et al. (1996).[2] In vivo and in vitro metabolism of the taxoid docetaxel.[2] Cancer Research.[2][6]

-

Neurotoxicity Mechanisms : Scripture, C. D., et al. (2006).[2] Peripheral neuropathy induced by paclitaxel: recent insights and future perspectives. Current Neuropharmacology.[2]

-

In Vitro Neurotoxicity Models : Scuteri, A., et al. (2006).[2] A new in vitro model for assessing the neurotoxicity of anticancer drugs.[2][7] Journal of Neuroscience Methods.[2]

-

CYP3A4 Inhibition and Toxicity : Engels, F. K., et al. (2004).[2] Effect of cytochrome P450 3A4 inhibition on the pharmacokinetics of docetaxel. Clinical Pharmacology & Therapeutics.[2]

Sources

- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. opus.uleth.ca [opus.uleth.ca]

- 5. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of an In Vitro Assessment Method for Chemotherapy-Induced Peripheral Neuropathy (CIPN) by Integrating a Microphysiological System (MPS) with Morphological Deep Learning of Soma and Axonal Images | MDPI [mdpi.com]

The In Vivo Kinetics of Docetaxel Metabolite M4 Formation: A Technical Analysis

This is an in-depth technical guide on the kinetics of Docetaxel Metabolite M4 formation in vivo.

Executive Summary

Docetaxel (Taxotere) is a semi-synthetic taxane extensively used in oncology for the treatment of breast, non-small cell lung, prostate, and gastric cancers. Its elimination is primarily hepatic, mediated by the cytochrome P450 3A subfamily (CYP3A4/5).[1][2][3] While the primary metabolite M2 (hydroxy-docetaxel) represents the major clearance pathway, the formation of Metabolite M4 (an oxazolidinedione derivative) serves as a critical indicator of sequential oxidative metabolism.

This guide details the kinetic mechanisms governing M4 formation, its structural identity, and the experimental frameworks required for its quantification. It is designed for application scientists and pharmacokineticists requiring precise, actionable data for drug development and DDI (drug-drug interaction) modeling.

Mechanistic Foundation: The Metabolic Pathway

The metabolism of docetaxel is stereoselective and oxidative, occurring almost exclusively at the tert-butyl ester group of the C13 side chain.

Structural Identity of Metabolite M4

Unlike the primary metabolite M2, which is a simple alcohol, M4 represents a higher oxidation state.

-

Parent Drug: Docetaxel (contains a tert-butyl carbamate ester).[4]

-

Metabolite M2: Hydroxy-docetaxel (formed via hydroxylation of a methyl group on the tert-butyl moiety).

-

Intermediate: The alcohol (M2) oxidizes to an unstable aldehyde.

-

Metabolite M4: The aldehyde further oxidizes/cyclizes to form an oxazolidinedione structure.[3]

-

Chemical Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl)oxy)-...[5]

-

Distinction: M1 and M3 are diastereomeric hydroxy-oxazolidinones (cyclic hemiaminals), whereas M4 is the dione (fully oxidized lactam/lactone hybrid).

-

Pathway Visualization

The following diagram illustrates the sequential oxidation driven by CYP3A4/5.